ZINC;fluorobenzene;bromide

Negishi cross-coupling Hammett linear free-energy relationship organozinc transmetalation kinetics

Inconsistent Negishi coupling yields from untested organozinc substitution are a known bottleneck. This pre-standardized 0.5 M THF solution (density 0.992 g/mL) eliminates pre-reaction titration and enables direct automated platform use. • Hammett ρ = -0.98: ~13% slower transmetalation vs. phenylzinc bromide; compensate via 2.3 mol% [Pd(PPh₃)₄] or +15% reaction time for predictable scale-up without re-optimization. • ChemSeal™ argon packaging supports multiple withdrawals over shelf life, reducing batch-to-batch variability in library synthesis. • Bromide variant balances reactivity-stability; multi-vendor identical specifications enable competitive sourcing from gram to kilogram scale.

Molecular Formula C6H4BrFZn
Molecular Weight 240.4 g/mol
Cat. No. B8558729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC;fluorobenzene;bromide
Molecular FormulaC6H4BrFZn
Molecular Weight240.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=[C-]1)F.[Zn+2].[Br-]
InChIInChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
InChIKeyVRJVWWPYGMESMA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenylzinc Bromide Overview


ZINC;fluorobenzene;bromide, systematically named bromozinc(1+);fluorobenzene and commonly supplied as 4-fluorophenylzinc bromide (CAS 181705-93-1, C₆H₄BrFZn, MW 240.39), is an arylzinc halide reagent belonging to the organozinc compound class [1]. It is commercially supplied as a 0.5 M solution in tetrahydrofuran (THF) with a density of 0.992 g/mL at 25 °C, packaged under argon in resealable ChemSeal™ bottles, and requires refrigerated storage at 2–8 °C . This compound serves as a nucleophilic 4-fluorophenyl transfer agent in palladium- or nickel-catalyzed Negishi cross-coupling reactions, enabling selective C(sp²)–C(sp²) and C(sp²)–C(sp³) bond formation for the introduction of the para-fluorophenyl motif into pharmaceutical intermediates, agrochemicals, and functional materials [2].

Workflow Pd/Ni-catalyzed Negishi cross-coupling
Selection Nucleophilic 4-fluorophenyl transfer reagent
Use Context Ready-to-use THF solution, argon packaging, refrigerated storage

4-Fluorophenylzinc Bromide Substitution Risks


Organozinc reagents bearing the 4-fluorophenyl group exhibit quantitatively distinct reactivity profiles compared to their unsubstituted, regioisomeric, or alternative-halide counterparts. Competition experiments in [Pd(PPh₃)₄]-catalyzed Negishi cross-coupling reveal that electron-withdrawing substituents on the arylzinc halide diminish reaction rates with a Hammett ρ of –0.98, meaning 4-fluorophenylzinc bromide transmetalates measurably slower than phenylzinc bromide [1]. Furthermore, the para-fluorine substituent imparts electronic effects that modulate the nucleophilicity of the aryl carbanion, distinguishing it from ortho- and meta-fluorophenyl analogs in terms of both coupling kinetics and regiochemical outcome [2]. Substituting the bromide for the iodide or chloride variant alters the Schlenk equilibrium position and the kinetic profile of transmetalation, with bromide offering an intermediate reactivity–stability balance that is often optimal for controlled cross-coupling [3]. These quantifiable differences make direct, untested substitution of one arylzinc halide for another a source of irreproducible yields and failed synthetic sequences in procurement-driven workflows.

Phenylzinc bromide

Electron-withdrawing para-fluoro substituent decelerates transmetalation; reported rate difference may alter coupling yield reproducibility without re-optimization.

4-Fluorophenylzinc iodide or chloride

Changing the halide shifts Schlenk equilibrium and transmetalation kinetics. The intermediate reactivity of the bromide may not transfer directly.

4-Fluorophenylmagnesium bromide (Grignard)

Lower functional group tolerance limits substrate scope; may require additional protection/deprotection steps that organozinc reagents avoid.

4-Fluorophenylzinc Bromide Differentiation Evidence


Hammett Correlation: Transmetalation Rate

Competition experiments conducted by Dong et al. (2010) established a Hammett reaction constant of ρ = –0.98 for substituent variations in arylzinc halides under [Pd(PPh₃)₄]-catalyzed Negishi cross-coupling conditions in THF at 25 °C [1]. Applying the Hammett equation log(kX/kH) = ρσ, the 4-fluoro substituent (σp = +0.06) yields log(kF/kH) = –0.98 × 0.06 = –0.059, corresponding to a relative transmetalation rate kF/kH ≈ 0.87. Thus, 4-fluorophenylzinc bromide transmetalates approximately 13% slower than unsubstituted phenylzinc bromide under identical conditions. By contrast, a 4-methoxy-substituted arylzinc (σp = –0.27) gives log(kOMe/kH) = +0.26, or a relative rate of ~1.83—approximately twice as fast as the unsubstituted analog and over twice as fast as the 4-fluoro derivative [1]. The negative ρ value confirms that electron-withdrawing groups on the arylzinc reagent decelerate the transmetalation step, a finding subsequently corroborated by DFT calculations showing that charge accumulation at the palladium center destabilizes the transition state [2].

Transmetalation Rate
Head-to-head
4-FC₆H₄ZnBr: kF/kH ≈ 0.87 (13% slower) C₆H₅ZnBr: kH/kH = 1.00 4-MeOC₆H₄ZnBr: ≈ 1.83
Reported kinetic difference may influence reaction time calibration.
Hammett ρ = –0.98 (Dong 2010); [Pd(PPh₃)₄], THF, 25 °C.
Negishi cross-coupling Hammett linear free-energy relationship organozinc transmetalation kinetics

Rieke Zinc vs. Conventional Zinc Yield

The commercial supply of 4-fluorophenylzinc bromide (Sigma-Aldrich Cat. No. 498645) is sourced from Rieke Metals, Inc., utilizing highly reactive Rieke zinc prepared by lithium or sodium reduction of zinc chloride . This activated zinc achieves 80–98% yield in the direct oxidative addition to 4-fluorobromobenzene at ambient temperature within 2–6 hours . In contrast, conventional zinc powder with LiCl activation in THF requires elevated temperatures (~80 °C) and extended reaction times (~16 h) to reach 70–95% yield, while simple zinc granules without activation achieve 78–100% conversion only in specialized continuous-flow setups with residence times of 1.5–14 minutes—a configuration not amenable to standard batch procurement . The Rieke zinc methodology delivers both higher upper-bound yields (98% vs. 95%) and substantially milder conditions (RT vs. 80 °C), which preserves thermally sensitive functional groups during reagent preparation and reduces energy input for in-house synthesis.

Synthesis Yield
Data to verify
Rieke zinc: 80–98%, RT, 2–6 h LiCl activation: 70–95%, 80 °C, ~16 h
Reported yield range supports mild-condition synthesis context.
Cross-study comparison; validate with own substrate and conditions.
organozinc synthesis Rieke zinc oxidative addition yield optimization

Organozinc vs. Grignard Functional Group Tolerance

Organozinc reagents including 4-fluorophenylzinc bromide exhibit fundamentally broader functional group tolerance than their organomagnesium (Grignard) and organolithium counterparts. Organozinc reagents are compatible with ester, ketone, cyano (–CN), and nitro (–NO₂) functional groups, whereas Grignard reagents undergo nucleophilic addition to carbonyl and cyano groups, necessitating protective group strategies [1]. A 2024 Nature Communications study systematically demonstrated that competing β-hydride elimination, homodimerization, and hydrodefluorination—persistent problems with aryl Grignard reagents—are suppressed with organozinc nucleophiles [2]. Quantitatively, the functional group tolerance of organozinc reagents has been benchmarked using additive-based reaction screening: in a representative study, arylzinc bromides tolerated 14 out of 15 common functional group additives with >80% yield retention, whereas the corresponding Grignard reagents retained >80% yield with only 6 of the 15 additives [3]. This translates into fewer synthetic steps (no protection/deprotection) and higher overall yields in multi-step pharmaceutical intermediate synthesis when using 4-fluorophenylzinc bromide.

Functional Group Tolerance
Class-level
Organozinc: 14/15 additives >80% yield Grignard: 6/15 additives >80% yield
Class-level broader tolerance may reduce protection steps.
Additive screening (Collins & Glorius 2015); class inference, verify with specific substrate.
chemoselectivity functional group tolerance protective-group-free synthesis organozinc vs. Grignard

Commercial Reagent Standardization

Commercially supplied 4-fluorophenylzinc bromide (CAS 181705-93-1) is standardized at 0.5 M concentration in THF with a density specification of 0.992 g/mL at 25 °C, packaged under argon in resealable ChemSeal™ bottles, and assigned Quality Level 100 by MilliporeSigma . The argon packaging with resealable septum closure enables multiple withdrawals from a single bottle without exposing the bulk solution to atmospheric moisture, a critical advantage over laboratory-prepared arylzinc solutions which are typically prepared as single-use batches and degrade rapidly upon air exposure [1]. Thermo Scientific Chemicals (formerly Alfa Aesar) supplies the identical product under catalog number H58780, with specifications including air sensitivity classification, UN3399 transport hazard class 4.3 (water-reactive, flammable), and mandatory refrigerated storage at 2–8 °C . This multi-vendor standardization with identical specifications enables competitive sourcing without requalification of reagent performance.

Commercial Specification
Specification review
0.5 M in THF, Ar ChemSeal™, QL 100 Lab-prepared: variable conc., single-use
Pre-standardized concentration supports consistent stoichiometry.
Multi-vendor (Sigma-Aldrich, Thermo, Apollo); refrigerated storage.
commercial reagent standardization air-sensitive organometallics quality level ChemSeal packaging

Bromide vs. Iodide Transmetalation Kinetics

The choice of halide (Br⁻ vs. I⁻ vs. Cl⁻) in the arylzinc reagent significantly influences the Schlenk equilibrium (2 ArZnX ⇄ Ar₂Zn + ZnX₂) and the resulting transmetalation kinetics. Evans and Phillips (1973) demonstrated by ¹⁹F NMR that for pentafluorophenylzinc halides, the Schlenk equilibrium constants differ markedly between chloride, bromide, and iodide systems, with the bromide variant achieving equilibrium within ≤10 seconds in THF at 35 °C [1]. A structure-kinetic relationship study of organozinc reagents revealed that phenylzinc prepared from ZnI₂ exhibits the fastest transmetalation rate in Pd-catalyzed Negishi coupling, but the bromide variant (from ZnBr₂) provides an intermediate rate that minimizes competing homocoupling while maintaining synthetically useful reactivity [2]. For the specific case of 4-fluorophenylzinc bromide, the commercial bromide formulation (0.5 M in THF) is more widely available and competitively priced compared to the iodide analog, which is typically custom-synthesized and less commonly stocked by major suppliers .

Bromide vs. Iodide Kinetics
Class-level
Bromide: intermediate rate, stocked by ≥3 suppliers Iodide: faster rate, custom synthesis (2–4 wk lead)
Bromide provides reported intermediate reactivity with commercial convenience.
Schlenk equilibrium studies (Evans 1973); iodide availability limited.
Schlenk equilibrium organozinc halide exchange arylzinc bromide vs. iodide transmetalation kinetics

4-Fluorophenylzinc Bromide Application Scenarios


Para-Fluorobiphenyl Synthesis via Negishi Coupling

When constructing para-fluorobiphenyl scaffolds for active pharmaceutical ingredients (APIs) such as anti-inflammatory agents or kinase inhibitors, 4-fluorophenylzinc bromide enables direct installation of the 4-fluorophenyl motif via Negishi cross-coupling with (hetero)aryl bromides. The Hammett ρ = –0.98 correlation provides a quantitative framework for predicting reaction times: the ~13% slower transmetalation rate compared to phenylzinc bromide (kF/kH ≈ 0.87) can be compensated by increasing catalyst loading from 2 mol% to 2.3 mol% [Pd(PPh₃)₄] or extending reaction time by ~15%, enabling predictable scale-up without extensive re-optimization [1]. The organozinc's functional group tolerance eliminates protection/deprotection steps for ketone-, ester-, or nitrile-containing coupling partners that would be incompatible with the corresponding Grignard reagent, reducing total step count by 2–4 synthetic operations [2].

High-Throughput Parallel Synthesis

The commercial availability of 4-fluorophenylzinc bromide as a pre-standardized 0.5 M solution in THF, packaged under argon in resealable ChemSeal™ bottles, enables direct use in automated liquid-handling platforms for parallel synthesis without pre-reaction titration . The resealable packaging supports multiple withdrawals over the product shelf life, making it suitable for library synthesis campaigns requiring repeated access to a single batch. In contrast, in-house prepared arylzinc solutions require titration before each use and are typically single-use, introducing batch-to-batch variability that confounds structure–activity relationship (SAR) analysis in lead optimization programs [3].

Late-Stage Functionalization of Drug Candidates

For late-stage introduction of the 4-fluorophenyl group onto advanced intermediates bearing multiple sensitive functionalities, the Rieke zinc-derived 4-fluorophenylzinc bromide offers an advantage over harsher organometallic alternatives. The reagent's preparation using Rieke zinc (80–98% yield at ambient temperature) ensures minimal residual reactive zinc species that could degrade acid- or base-sensitive motifs in the coupling partner . Additionally, the intermediate transmetalation rate of the bromide variant (faster than chloride, slower than iodide) provides a kinetic window that favors controlled mono-coupling over bis-arylation, critical when working with polyhalogenated substrates where chemoselectivity is paramount [4].

Cost-Efficient Kilogram-Scale Synthesis

When scaling from medicinal chemistry (milligram-to-gram) to process chemistry (kilogram) quantities, the multi-vendor availability of 4-fluorophenylzinc bromide with identical specifications (0.5 M in THF, density 0.992 g/mL) enables competitive sourcing from Sigma-Aldrich, Thermo Scientific, and Apollo Scientific without requalification . The bromide variant is more economically viable than the iodide for large-scale use due to lower raw material cost (ZnBr₂ vs. ZnI₂) and broader supplier base. The Hammett-derived kinetic data (kF/kH ≈ 0.87) allows process chemists to calculate the expected increase in cycle time or catalyst loading upfront, facilitating accurate cost modeling before committing to scale-up [1].

Application
Selection Property
Validation Focus
Para-Fluorobiphenyl Synthesis
Hammett-predicted transmetalation kinetics
Reaction time / catalyst loading calibration
High-Throughput Parallel Synthesis
Ready-to-use THF solution, resealable packaging
Multi-withdrawal batch consistency
Late-Stage Functionalization
Rieke zinc-derived reagent consistency
Controlled mono-coupling selectivity
Kilogram-Scale Synthesis
Identical multi-vendor specification
Competitive sourcing without requalification
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